molecular formula C24H23N3O3S B15109307 5-(4-tert-butylphenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15109307
M. Wt: 433.5 g/mol
InChI Key: NWPZJKBQMUZBSZ-CZIZESTLSA-N
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Description

5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a tert-butyl group, a hydroxy group, a methylbenzoyl group, and a thiadiazolyl group

Preparation Methods

The synthesis of 5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the tert-butylphenyl, hydroxy, methylbenzoyl, and thiadiazolyl groups through various chemical reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the methylbenzoyl moiety can be reduced to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving the thiadiazolyl group.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy and thiadiazolyl groups can form hydrogen bonds with biological molecules, affecting their function. The tert-butyl and methylbenzoyl groups can interact with hydrophobic regions of proteins, influencing their activity and stability.

Comparison with Similar Compounds

Similar compounds include other pyrrol-2-one derivatives with different substituents. For example:

  • 5-(4-tert-butylphenyl)-3-hydroxy-4-(4-chlorobenzoyl)-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(4-tert-butylphenyl)-3-hydroxy-4-(4-fluorobenzoyl)-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one These compounds share similar core structures but differ in the substituents on the benzoyl group, which can significantly affect their chemical and biological properties. The uniqueness of 5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of substituents, which confer distinct reactivity and potential applications.

Properties

Molecular Formula

C24H23N3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H23N3O3S/c1-14-5-7-16(8-6-14)20(28)18-19(15-9-11-17(12-10-15)24(2,3)4)27(22(30)21(18)29)23-26-25-13-31-23/h5-13,19,28H,1-4H3/b20-18+

InChI Key

NWPZJKBQMUZBSZ-CZIZESTLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=CS3)C4=CC=C(C=C4)C(C)(C)C)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=CS3)C4=CC=C(C=C4)C(C)(C)C)O

Origin of Product

United States

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